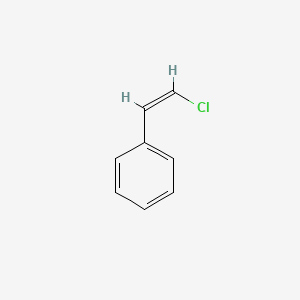

beta-Chlorostyrene

説明

However, its synthesis presents challenges. For instance, attempts to produce β-chlorostyrene via electrophilic chlorination of styrene using trichloroisocyanuric acid (TCCA) in dichloromethane led to oligomerization rather than the desired product, highlighting its reactivity under such conditions .

特性

CAS番号 |

622-25-3 |

|---|---|

分子式 |

C8H7Cl |

分子量 |

138.59 g/mol |

IUPAC名 |

[(E)-2-chloroethenyl]benzene |

InChI |

InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |

InChIキー |

SBYMUDUGTIKLCR-SREVYHEPSA-N |

SMILES |

C1=CC=C(C=C1)C=CCl |

異性体SMILES |

C1=CC=C(C=C1)/C=C\Cl |

正規SMILES |

C1=CC=C(C=C1)C=CCl |

他のCAS番号 |

622-25-3 |

製品の起源 |

United States |

類似化合物との比較

Halogenated Styrenes: 3-Bromo-β,β-difluorostyrene

3-Bromo-β,β-difluorostyrene (C₈H₅BrF₂) shares structural similarities with β-chlorostyrene but incorporates bromine and two fluorine atoms at the β-position (Figure 1). The presence of multiple halogens alters its electronic properties and reactivity. For example, bromine’s higher atomic weight and electronegativity compared to chlorine may influence bond polarization, while fluorine’s strong electron-withdrawing effects could reduce susceptibility to electrophilic attacks.

Chlorostyrene Isomers: α- vs. β-Substitution

Positional isomerism significantly impacts properties. While β-chlorostyrene has chlorine on the β-carbon of the vinyl group, α-chlorostyrene (chlorine on the α-carbon) would exhibit distinct steric and electronic effects. This difference could explain β-chlorostyrene’s propensity for oligomerization under electrophilic conditions, as noted in , whereas α-substituted derivatives might exhibit different reaction pathways .

Benzyl Chloride (PhCH₂Cl) and Benzal Chloride (PhCHCl₂)

These chlorinated toluene derivatives differ in substitution pattern but share reactivity traits with β-chlorostyrene. Benzyl chloride (PhCH₂Cl) is a primary alkyl halide, while benzal chloride (PhCHCl₂) is a geminal dihalide. Both are intermediates in organic synthesis, but β-chlorostyrene’s conjugated vinyl group enables addition polymerization, unlike the saturated benzyl derivatives. notes NMR signals for PhCH₂Br (4.44 ppm) and PhCHCl₂, suggesting distinct spectroscopic profiles compared to β-chlorostyrene, which would show vinyl proton resonances near 5–7 ppm .

Chlorinated Naphthalenes

Compounds like 1-chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) are fully aromatic systems with chlorine substituents. Their planar structures and extended conjugation contrast with β-chlorostyrene’s non-planar vinyl group, leading to differences in applications. Chlorinated naphthalenes are historically used as dielectric fluids, whereas β-chlorostyrene’s applications are more niche, focusing on specialty polymers .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| β-Chlorostyrene | C₈H₇Cl | 138.59 | Chlorine at β-position of vinyl |

| 3-Bromo-β,β-difluorostyrene | C₈H₅BrF₂ | 223.43 | Bromine and fluorine at β-position |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | Chlorine on naphthalene ring |

Table 2: Reactivity Comparison

Research Findings and Challenges

- Synthesis Challenges : β-Chlorostyrene’s synthesis via TCCA and styrene fails due to competing oligomerization, necessitating alternative methods (e.g., radical chlorination at high temperatures).

- Applications : β-Chlorostyrene’s conjugated system makes it suitable for conductive polymers, whereas chlorinated naphthalenes are used in industrial fluids.

- Analytical Methods : Chemical analysis (e.g., NMR, LC-MS) is critical for characterizing these compounds, though ambiguous results may arise due to structural complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。